molecular formula C10H10FNO2 B13621947 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile

Cat. No.: B13621947
M. Wt: 195.19 g/mol
InChI Key: UVFPJQLRIIBCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is an organic compound featuring a fluorinated aromatic ring substituted with a methoxy group at the para position, a hydroxyl group at the benzylic carbon, and a nitrile moiety. Its molecular formula is C₁₀H₁₀FNO₂, with a molecular weight of 207.19 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

  • Fluorine: Enhances lipophilicity and metabolic stability .
  • Methoxy group: Influences electronic properties and receptor interactions .
  • Nitrile group: Provides chemical reactivity for nucleophilic additions or further functionalization .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H10FNO2/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4H2,1H3

InChI Key

UVFPJQLRIIBCPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile typically involves multistep reactions. One common approach is the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents to introduce the hydroxypropanenitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity to biological receptors, while the hydroxypropanenitrile moiety can participate in hydrogen bonding and other interactions. These properties contribute to its potential biological activities .

Comparison with Similar Compounds

Substituent Effects: Halogen and Methoxy Positioning

The position and type of substituents on the phenyl ring significantly alter biological activity and physicochemical properties.

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological Impact Reference
3-(4-Fluorophenyl)-3-hydroxypropanenitrile F (para), no methoxy Lacks methoxy group; reduced receptor affinity Lower enzyme inhibition potency
3-(3-Chloro-4-methylphenyl)-3-hydroxypropanenitrile Cl (meta), CH₃ (para) Chlorine increases electronegativity Higher cytotoxicity due to Cl’s bulk
3-(2-Fluoro-5-methoxyphenyl)-3-hydroxypropanenitrile F (ortho), OMe (meta) Altered substituent positioning Varied receptor binding profiles
3-(4-Methoxyphenyl)-3-hydroxypropanenitrile OMe (para), no F Absence of fluorine reduces lipophilicity Decreased metabolic stability

Key Findings :

  • Fluorine vs. Chlorine/Bromo : Fluorine’s small size and high electronegativity improve binding affinity compared to bulkier halogens (e.g., Cl or Br), which may sterically hinder interactions .
  • Methoxy Positioning : Para-methoxy groups enhance electronic effects, whereas meta-substitution alters steric and electronic interactions with biological targets .

Functional Group Variations

The presence of nitrile, amino, or hydroxyl groups modulates reactivity and pharmacological profiles.

Compound Name Functional Groups Unique Properties Applications Reference
(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile Amino, nitrile Chiral center enables enantioselective binding Potential CNS drug candidate
3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid Carboxylic acid instead of nitrile Increased polarity; ionizable at physiological pH Prodrug development
Ethyl 3-(3-fluoro-4-methylphenyl)-3-hydroxypropanoate Ester, no nitrile Ester group improves bioavailability Intermediate for esterase-activated prodrugs

Key Findings :

  • Nitrile Group : Facilitates nucleophilic additions (e.g., forming amines or tetrazoles), making it versatile for derivatization .
  • Amino Group: Introduces hydrogen-bonding capacity, enhancing target specificity .

Key Findings :

  • Synergistic Halogen-Methoxy Effects : The combination of 3-fluoro and 4-methoxy substituents in the target compound optimizes enzyme inhibition and receptor binding .
  • Dimethoxy Analogs : Increased methoxy substitution (e.g., 2,5-dimethoxy) enhances potency but may reduce metabolic stability .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is C12H12FNO2. It features a hydroxy group, a nitrile group, and a substituted phenyl ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
IUPAC Name3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile
Canonical SMILESCOc1ccc(cc1F)C(C#N)(O)

Anticancer Properties

Research indicates that 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory diseases .

The biological activity of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile is attributed to its interaction with specific molecular targets. It is believed to modulate signaling pathways involved in cell survival and apoptosis. For instance, it may inhibit key kinases involved in cell proliferation and survival, such as Akt and ERK .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile and evaluated their anticancer activities. The most potent derivative showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study concluded that structural modifications could enhance its efficacy further.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with 3-(3-Fluoro-4-methoxyphenyl)-3-hydroxypropanenitrile resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.